molecular formula C5H9NO B14757478 2-Oxa-1-azabicyclo[2.2.1]heptane CAS No. 279-28-7

2-Oxa-1-azabicyclo[2.2.1]heptane

Cat. No.: B14757478
CAS No.: 279-28-7
M. Wt: 99.13 g/mol
InChI Key: JHTIYCNAYYKEGT-UHFFFAOYSA-N
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Description

2-Oxa-1-azabicyclo[2.2.1]heptane is a synthetically valuable, sp³-rich bicyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. Its three-dimensional structure makes it a prominent candidate for designing Fsp³-rich compounds, which are associated with improved clinical success rates due to better solubility, selectivity, and pharmacokinetic properties compared to flat, aromatic molecules . This compound serves as a crucial building block for exploring novel chemical space, particularly in the synthesis of DNA-encoded libraries (DELs), where it contributes to structural diversity and complexity . The core application of this bicyclic scaffold lies in its role as a bioisostere. It can effectively replace common saturated rings like piperidines, potentially modulating the properties of drug candidates to enhance potency and reduce off-target effects . The synthesis of related oxa- and aza-bicyclo[2.2.1]heptane frameworks has been advanced through innovative methods such as binary catalytic systems, enabling efficient and diastereoselective construction from epoxide precursors . This accessibility ensures a reliable supply for research and development efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

279-28-7

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-oxa-1-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2

InChI Key

JHTIYCNAYYKEGT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CO2

Origin of Product

United States

Synthetic Methodologies for the 2 Oxa 1 Azabicyclo 2.2.1 Heptane Core and Its Derivatives

Strategic Approaches to the 2-Oxa-1-azabicyclo[2.2.1]heptane Skeleton

The fundamental construction of the this compound core relies on strategic planning, encompassing both the formation of the bicyclic system itself and the design of appropriate precursors.

Ring-Forming Reactions for the Bicyclic System

The creation of the bicyclic framework is paramount and is achieved through several key reaction types.

Intramolecular cyclization is a powerful strategy for forming the 7-oxa-2-azabicyclo[2.2.1]heptane ring system. One notable method involves the reaction of aminoalditol derivatives, such as phenyl and benzyl (B1604629) amidophosphates or alkyl and benzyl carbamates, with reagents like (diacetoxyiodo)benzene (B116549) or iodosylbenzene and iodine. researchgate.netdocumentsdelivered.com This process proceeds under neutral conditions and is considered an intramolecular N-glycosidation. researchgate.netdocumentsdelivered.com The mechanism is thought to involve a 1,5-hydrogen abstraction promoted by an N-amido radical, followed by oxidation of the resulting C-radical to an oxycarbenium ion, which then undergoes cyclization. researchgate.netdocumentsdelivered.com This approach has proven effective for synthesizing chiral versions of the 7-oxa-2-azabicyclo[2.2.1]heptane ring system from carbohydrate-derived precursors. researchgate.netdovepress.com

Another example is the base-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates using sodium hydride in DMF, which provides a convenient route to 7-azabicyclo[2.2.1]heptane derivatives. acs.org

A study from 2000 detailed the synthesis of the homochiral 7-oxa-2-azabicyclo[2.2.1]heptane ring system from protected phosphoramidate (B1195095) derivatives of carbohydrates. dovepress.com

Intermolecular cycloaddition reactions offer another versatile entry to related bicyclic systems. For instance, the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes can be achieved via a [2+2] cycloaddition. nih.govrsc.org This reaction has been successfully applied in the context of DNA-encoded library technology (DELT), utilizing visible light-mediated energy transfer catalysis. nih.govrsc.orgresearchgate.net The process involves the intermolecular coupling of 2-isoxazoline-3-carboxylates with various alkene DNA-headpieces. nih.govrsc.org This method is notable for its ability to create structurally complex and F(sp³)-rich molecules on a DNA tag, which is beneficial for drug discovery programs. nih.govrsc.orgresearchgate.net The reaction demonstrates broad scope, tolerating both unactivated and activated alkenes as well as various heterocycles. researchgate.net

Precursor Design and Functional Group Interconversions

The successful synthesis of the target bicyclic systems is heavily reliant on the careful design of starting materials and the strategic manipulation of functional groups. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analog, utilizes methyl 2-benzamidoacrylate as a key precursor in a Diels-Alder reaction. unirioja.es Subsequent transformations, including reduction, mesylation, and base-promoted internal nucleophilic displacement, lead to the desired bicyclic product. unirioja.es

The versatility of the synthesized bicyclic cores is further demonstrated by their amenability to functional group interconversions. For example, a 2-oxa-bicyclo[2.2.1]heptane derivative has been subjected to a Dess-Martin oxidation to yield a ketone, which was then converted to an alkene via a Wittig reaction. acs.org In another instance, the same starting material underwent a Steglich-type esterification with Indomethacin. acs.org

Advanced Synthetic Transformations for this compound Analogues

Modern synthetic chemistry has introduced sophisticated catalytic methods to enhance the efficiency and scope of bicyclic heterocycle synthesis.

Catalytic Methods in Bicyclic Heterocycle Synthesis

Catalysis plays a crucial role in the synthesis of these complex molecules. A binary catalytic system comprising an aminotriphenolate Al(III) complex and tetrabutylammonium (B224687) bromide (TBAB) has been shown to be effective in converting cyclic γ-epoxy-alcohols into 2-oxa-bicyclo[2.2.1]heptanes in good to excellent yields and with high diastereocontrol. acs.org The reaction is believed to proceed through a double-nucleophilic displacement at a carbon center, facilitated by a proton-relay mechanism involving the Al(III) complex. acs.org

Palladium catalysis has also emerged as a powerful tool. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgrsc.org This reaction demonstrates high efficiency with a broad range of substrates. rsc.orgrsc.org The initial screening of catalysts identified Pd(OAc)₂ as the most effective. rsc.org The resulting products can be further functionalized, expanding the library of bridged aza-bicyclic structures. rsc.orgrsc.org

Catalyst SystemPrecursorProductKey Features
Al(III) aminotriphenolate / TBABCyclic γ-epoxy-alcohols2-Oxa-bicyclo[2.2.1]heptanesGood to excellent yields, high diastereocontrol. acs.org
Pd(OAc)₂Sulfamide tethered cyclopentenesOxygenated 2-azabicyclo[2.2.1]heptanesEfficient, broad substrate scope. rsc.org

Base-Promoted Heterocyclizations

Base-promoted heterocyclization serves as a powerful tool for the construction of various bicyclic systems. The specific outcome of these reactions is often highly dependent on the stereochemistry of the starting material and the nature of the protecting groups employed.

7-azabicyclo[2.2.1]heptane Derivatives: The synthesis of 7-azabicyclo[2.2.1]heptane derivatives can be conveniently achieved through the sodium hydride-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. acs.orgnih.gov For example, reacting tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in dimethylformamide (DMF) yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in a 52% yield. acs.orgnih.govepa.gov This intermediate is valuable as it can be further transformed, for instance, through elimination with potassium tert-butoxide (t-BuOK) to produce an alkene that is a precursor in the total synthesis of epibatidine. acs.orgnih.govepa.gov The use of a trifluoroacetamide (B147638) protecting group on the nitrogen, as in N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide, can lead to a cleaner reaction and an improved yield of the corresponding 7-azabicyclo[2.2.1]heptane derivative (81%). acs.orgnih.gov

2-oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives: In contrast, when the stereoisomeric alkyl N-(trans-3,cis-4-dibromocyclohex-1-yl)carbamates are subjected to the same NaH/DMF conditions, the reaction pathway shifts. acs.orgnih.gov The nucleophilic attack of the oxygen atom of the carbamate (B1207046) protecting group is favored, leading to the formation of 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives, although often in low to moderate yields within a complex mixture. acs.orgnih.gov However, similar to the 7-azabicyclo[2.2.1]heptane case, employing a trifluoroacetamide protecting group, specifically N-(trans-3,cis-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide, results in a clean reaction, affording the 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivative in good yield. acs.orgnih.gov

A summary of representative base-promoted heterocyclization reactions is presented below:

Starting MaterialBase/SolventProduct TypeYield
tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamateNaH/DMF7-azabicyclo[2.2.1]heptane derivative52%
N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamideNaH/DMF7-azabicyclo[2.2.1]heptane derivative81%
alkyl N-(trans-3,cis-4-dibromocyclohex-1-yl)carbamatesNaH/DMF2-oxa-4-azabicyclo[3.3.1]non-3-ene derivativeLow-Mod
N-(trans-3,cis-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamideNaH/DMF2-oxa-4-azabicyclo[3.3.1]non-3-ene derivativeGood

Radical Cyclization Approaches

Radical cyclizations offer an alternative pathway to bicyclic systems, often proceeding under mild conditions. Intramolecular hydrogen abstraction promoted by nitrogen-centered radicals is a key strategy in this area.

7-oxa-2-azabicyclo[2.2.1]heptane Derivatives: The synthesis of the chiral 7-oxa-2-azabicyclo[2.2.1]heptane ring system can be achieved from carbohydrate-derived phosphoramidates. dovepress.com The reaction of these precursors with reagents like iodosobenzene (B1197198) (PhIO) and iodine can generate N-centered radicals. dovepress.comdocumentsdelivered.com These radicals can then undergo an intramolecular 1,5-hydrogen abstraction, a process also known as the Hofmann-Löffler-Freytag reaction. dovepress.com This is followed by oxidation of the resulting C-radical to an oxycarbenium ion, which is then trapped intramolecularly to form the bicyclic product. documentsdelivered.com This method provides a selective route to these complex chiral structures under neutral conditions. documentsdelivered.com

Stereoselective Synthesis of this compound and its Chiral Analogues

The biological activity of bicyclic compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective approaches aim to control the relative configuration of stereocenters. An effective method for synthesizing substituted 2-oxabicyclo[2.2.1]heptane derivatives involves a proton relay catalysis system. acs.org The reaction of cyclic γ-epoxy-alcohols with a combination of an aminotriphenolate Al(III) complex and a bromide salt can deliver a variety of these bicyclic ethers in good to excellent yields and with high diastereocontrol. acs.orgnih.gov For instance, the conversion of a model epoxy alcohol to the corresponding 2-oxa-bicyclo[2.2.1]heptane can proceed in up to 90% NMR yield. acs.org This method has been successfully applied to a range of substrates with various substituents. acs.org

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. A notable example is the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives starting from a chiral pool material.

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from 4R-hydroxy-L-proline: A versatile synthetic route to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes uses (4R)-hydroxy-L-proline as a chiral starting material. researchgate.net This approach allows for the construction of the bicyclic core, which can be viewed as a carbon-atom bridged morpholine (B109124). researchgate.net The key steps involve functionalization of the proline derivative, followed by an intramolecular cycloetherification to form the bicyclic system. researchgate.net For example, a Boc-protected 4-hydroxy-2-(hydroxymethyl)pyrrolidine can be cyclized using triphenylphosphine (B44618) and diisopropyl azodicarboxylate to give tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in 64% yield. chemicalbook.com This strategy provides access to enantiomerically pure products with potential applications in medicinal chemistry. researchgate.net

Optimization and Scale-Up Considerations in Bicyclic Azabicyclo[2.2.1]heptane Production

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Optimizing reaction conditions for 2-Oxa-3-azabicyclo[2.2.1]heptane hydrochloride: The synthesis of 2-Oxa-3-azabicyclo[2.2.1]heptane hydrochloride typically involves the cyclization of an appropriate precursor, such as an amine reacting with an epoxide, potentially with catalytic facilitation. smolecule.com For industrial applications, key parameters for optimization include catalyst selection, solvent choice, temperature, and reaction time. While specific large-scale production data for this exact compound is not detailed in the provided search results, general principles of process chemistry would apply. The goal is to maximize yield and purity while minimizing costs and waste. For analogous systems, like the synthesis of 2-oxa- and 2-azabicyclo[2.2.1]heptanes via proton relay catalysis, it has been shown that a reaction can be scaled up to gram quantities with no loss in yield (e.g., 86-87% yield). acs.orgnih.gov Such successful scale-up studies demonstrate the industrial potential of these synthetic methodologies.

Chemical Reactivity and Transformations of 2 Oxa 1 Azabicyclo 2.2.1 Heptane Systems

Reactivity Profiles of the Bridged Oxa-Azabicyclic Structure

Influence of Ring Strain on Intrinsic Reactivity

The 2-oxa-1-azabicyclo[2.2.1]heptane system, like other bicyclo[2.2.1]heptane structures, possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral or trigonal planar geometries. wikipedia.orgyoutube.com This inherent strain is a combination of angle strain, from compressed bond angles within the ring, and torsional strain, from the eclipsed arrangement of substituents. youtube.comyoutube.com Bicyclic systems can exhibit considerably higher strain than monocyclic rings. wikipedia.org This elevated internal energy makes the molecule more reactive, as reactions that lead to ring-opening or rearrangement can release this strain, providing a thermodynamic driving force. nih.gov The reactivity and conformational rigidity of the this compound scaffold are directly influenced by this ring strain.

Nucleophilic and Electrophilic Sites within the this compound Scaffold

The distribution of electrons within the this compound framework defines its reactive sites.

Nucleophilic Sites: The lone pair of electrons on the nitrogen atom makes it a primary nucleophilic center. youtube.com This site is reactive towards various electrophiles.

Electrophilic Sites: The carbon atoms bonded to the electronegative oxygen and nitrogen atoms exhibit a partial positive charge, rendering them electrophilic. youtube.com These sites are susceptible to attack by nucleophiles, particularly in reactions that can alleviate ring strain. For instance, in the related 2-oxa-5-azabicyclo[2.2.1]heptane system, epoxide intermediates can act as electrophilic sites for nucleophilic attack by amines to facilitate cyclization.

Functionalization and Derivatization Strategies

The reactivity of the oxa-azabicyclic core allows for a variety of chemical transformations to install new functional groups and modify the scaffold.

Substitution Reactions (e.g., functional group replacement for 2-Oxa-3-azabicyclo[2.2.1]heptane hydrochloride)

Nucleophilic substitution reactions are a key strategy for functionalizing these bicyclic systems. In the case of 2-Oxa-3-azabicyclo[2.2.1]heptane hydrochloride , nucleophiles can attack the nitrogen or oxygen atoms. smolecule.com This allows for the introduction of various functional groups. Common nucleophiles used in these reactions include sodium azide (B81097) and potassium cyanide, typically employed in polar aprotic solvents. smolecule.com

Oxidation and Reduction Reactions (e.g., for 2-Oxa-3-azabicyclo[2.2.1]heptane hydrochloride and 2-Azabicyclo[2.2.1]heptane hydrochloride)

The heteroatoms within the bicyclic structure provide handles for oxidation and reduction reactions, leading to diverse derivatives.

For 2-Oxa-3-azabicyclo[2.2.1]heptane hydrochloride , specific reagents can achieve targeted transformations. smolecule.com Oxidation can lead to the formation of oxo derivatives, while reduction yields amine derivatives. smolecule.com

Table 1: Oxidation and Reduction of 2-Oxa-3-azabicyclo[2.2.1]heptane hydrochloride smolecule.com
Reaction TypeTypical ReagentsReaction ConditionsProduct Type
OxidationHydrogen peroxide or Potassium permanganateAcidic medium (for H₂O₂) or neutral conditions (for KMnO₄)Oxo derivatives
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous etherAmine derivatives

Similarly, 2-Azabicyclo[2.2.1]heptane hydrochloride can undergo oxidation to form corresponding oxides and reduction to yield various amine derivatives.

Table 2: Oxidation and Reduction of 2-Azabicyclo[2.2.1]heptane hydrochloride
Reaction TypeTypical ReagentsProduct Type
OxidationPotassium permanganate, Chromium trioxideCorresponding oxides
ReductionLithium aluminum hydride, Sodium borohydrideDifferent amine derivatives

Ring Modification and Rearrangement Reactions

The inherent strain in the bicyclo[2.2.1]heptane core can drive skeletal rearrangements to form new, often more stable, ring systems. A notable example is the unexpected and selective formation of a This compound derivative. This occurred during an attempted Baeyer-Villiger oxidation of a ketone, which instead resulted in a rearrangement to yield the bicyclic ether in high yield (95%) and diastereoselectivity. The structure of the product was confirmed by X-ray diffraction.

Other related bicyclic systems also undergo rearrangements. For example, N-oxides derived from 2-azabicyclo[2.2.1]hept-5-enes can undergo a Meisenheimer rearrangement to form 2-oxa-3-azabicyclo[3.2.1]oct-6-ene systems. semanticscholar.orgresearchgate.net Furthermore, derivatives of 2-azabicyclo[2.2.1]heptane can be rearranged to the 2-azabicyclo[3.2.1]octane system under certain conditions, a transformation driven by the release of ring strain. rsc.org

Development of this compound Systems as Precursors for Diverse Chemical Entities

The rigid, bicyclic framework of 2-oxa-azabicyclo[2.2.1]heptane systems makes them valuable building blocks in organic synthesis. Their inherent strain and the presence of heteroatoms provide avenues for a variety of chemical transformations, allowing for their development as precursors to other complex molecules. A key transformation highlighted in research is the cleavage of the N-O bond within these structures to yield synthetically useful intermediates like cyclic cis-1,4-amino alcohols.

While direct studies on the transformations of this compound are not extensively detailed in the provided research, a closely related isomer, 2-oxa-3-azabicyclo[2.2.1]heptane, serves as a well-documented precursor for cyclic cis-1,4-amino alcohols. This transformation underscores the potential reactivity of the broader class of oxa-azabicyclo[2.2.1]heptanes.

A significant advancement in this area is the use of a copper-on-carbon (Cu/C) catalyst under aqueous conditions to effectively cleave the N-O bond of 2-oxa-3-azabicyclo substrates. nih.gov These substrates are typically prepared through a hetero-Diels-Alder reaction involving nitroso dienophiles and cyclic 1,3-dienes. The subsequent catalyzed reaction proceeds with high cis-selectivity, yielding the corresponding cyclic cis-1,4-amino alcohol derivatives. nih.gov This method is notable for its use of a heterogeneous catalyst and environmentally benign aqueous conditions.

The process can even be conducted as a one-pot synthesis, directly incorporating hydroxy and amino groups into cyclic 1,3-dienes with cis-selectivity. This is achieved through the in-situ formation of the 2-oxa-3-azabicyclo compound, followed by the Cu/C-catalyzed N-O bond cleavage. nih.gov

The resulting cyclic cis-1,4-amino alcohols are not final products but are themselves valuable reactive synthetic precursors. For instance, cis-4-aminocyclohexenols, derived from cyclohexadiene, can be selectively oxidized. Depending on the reaction conditions, using a ruthenium-on-carbon (Ru/C) catalyst under an oxygen atmosphere can yield either 4-aminocyclohexenones or para-iminoquinones, both of which are useful in further synthetic applications. nih.gov

The table below summarizes the copper-catalyzed N-O bond cleavage of various 2-oxa-3-azabicyclo[2.2.1]heptane derivatives to yield cyclic cis-1,4-amino alcohols.

Substrate (2-Oxa-3-azabicyclo[2.2.1]heptane derivative)Product (cis-1,4-amino alcohol)CatalystConditionsYield (%)Reference
N-Phenyl-2-oxa-3-azabicyclo[2.2.1]hept-5-enecis-4-(Phenylamino)cyclopent-2-en-1-olCu/CH₂O, 80°C95 nih.gov
N-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[2.2.1]hept-5-enecis-4-(4-Methoxyphenylamino)cyclopent-2-en-1-olCu/CH₂O, 80°C98 nih.gov
N-Benzoyl-2-oxa-3-azabicyclo[2.2.1]hept-5-eneN-(cis-4-hydroxycyclopent-2-en-1-yl)benzamideCu/CH₂O, 80°C85 nih.gov
N-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-enecis-4-(Phenylamino)cyclohex-2-en-1-olCu/CH₂O, 80°C96 nih.gov

This synthetic pathway, transforming a stable bicyclic precursor into functionalized monocyclic systems, demonstrates the utility of the 2-oxa-azabicyclo[2.2.1]heptane scaffold in generating chemical diversity.

Structural Characterization and Conformational Analysis of 2 Oxa 1 Azabicyclo 2.2.1 Heptane Systems

Advanced Spectroscopic Methods for Structural Elucidation

A combination of sophisticated spectroscopic techniques is indispensable for unambiguously determining the structure and conformation of 2-oxa-1-azabicyclo[2.2.1]heptane systems in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the intricate details of molecular structure and conformation in solution. For bicyclic systems like this compound, ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus.

More advanced NMR techniques, such as temperature-dependent spectra and Nuclear Overhauser Effect (NOE) difference experiments, are employed to investigate conformational isomerism. rsc.org For instance, restricted rotation around amide C-N bonds in certain derivatives can lead to the presence of conformational isomers, and the energy barrier for this process can be determined. rsc.org In the study of various bicyclic systems, including those with the 2-azabicyclo[2.2.1]heptane core, the broader absorption in the ¹H NMR spectrum is often assigned to the exo protons. cdnsciencepub.com The analysis of vicinal proton-proton coupling constants is another key method for deducing the puckering of the six-membered rings within these bicyclic structures. acs.org Computational studies on related bicyclic systems, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, have demonstrated the utility of NMR in conjunction with quantum-chemical calculations to understand conformational preferences and stereoelectronic interactions. beilstein-journals.org

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy is used to confirm the presence of key functionalities. For example, in derivatives of 7-azabicyclo[2.2.1]heptane, characteristic IR absorption bands can be observed for N-H, C=O (amide), and S=O (sulfonamide) stretching vibrations. cdnsciencepub.com The IR spectrum of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride shows a broad absorption around 3300 cm⁻¹ characteristic of the N-H group. arkat-usa.org Similarly, the synthesis of various 2-oxa- and 2-azabicyclo[2.2.1]heptanes is supported by IR spectral data. acs.org

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy. The mass spectrum of 7-azabicyclo[2.2.1]heptane shows a parent peak corresponding to the free base. cdnsciencepub.com In the study of linker-generated duplexes of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene, FAB mass spectrometry was used to identify the parent ion and fragmentation patterns, as well as to study ion uptake. arkat-usa.org For the parent compound, 2-oxabicyclo[2.2.1]heptane, GC-MS data is available and provides a reference for its fragmentation. nih.gov

X-ray Crystallography and Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure in solution, X-ray crystallography offers a definitive and precise picture of the molecular structure in the solid state.

Crystal Structure Analysis of this compound Derivatives

The crystal structures of several derivatives of the 2-oxa-5-azabicyclo[2.2.1]heptane system have been determined, providing detailed insights into their three-dimensional arrangements.

Benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: The crystal structure of this compound, also known as N-benzyloxycarbonyl-4-hydroxy-l-proline lactone, reveals that it crystallizes in the monoclinic space group P2₁ with two molecules in the asymmetric unit. researchgate.netnih.govnih.gov These two molecules exhibit slightly different conformations, primarily differing in the torsion angles of the C—O—C—C chain, which leads to different orientations of the terminal benzene (B151609) ring. nih.govnih.gov The fused ring systems, however, are nearly superimposable. nih.gov The crystal packing is characterized by C—H···O interactions, forming a three-dimensional network. nih.govnih.gov The absolute configuration was established based on the unchanging chiral center from the synthesis. nih.govnih.gov

tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: This derivative, also known as N-tert-butyloxycarbonyl-allohydroxy-l-proline lactone, crystallizes in the monoclinic space group P2₁. nih.goviucr.org The structure is similar to that of N-acetyl-allohydroxy-l-proline lactone, with both carbonyl groups pointing in roughly the same direction due to the trans conformation of the peptide bond. nih.goviucr.org The pyrrolidine (B122466) ring adopts an envelope conformation. nih.gov

Crystal Data for 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Parameters
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC₁₃H₁₃NO₄ nih.govMonoclinic nih.govP2₁ researchgate.neta = 11.212(2) Å, b = 8.8943(16) Å, c = 12.258(2) Å, β = 105.345(2)° nih.gov
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC₁₀H₁₅NO₄ nih.govMonoclinic nih.govP2₁ nih.gova = 6.0710(7) Å, b = 9.3703(11) Å, c = 9.3002(10) Å, β = 100.013(5)° nih.gov

Conformational Studies and Stereochemical Configurations

In the case of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, the two molecules in the asymmetric unit display slight conformational differences, highlighting the potential for conformational polymorphism. nih.govnih.gov The fused ring systems themselves are quite rigid. nih.gov For tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, the pyrrolidine ring consistently adopts an envelope conformation. nih.gov The stereochemical configuration is often controlled by the starting material, as seen in the synthesis of enantiomerically pure derivatives where the chiral center remains unchanged. nih.govnih.govnih.gov The cis- or trans-relationship of substituents can dictate whether intramolecular lactonization occurs to form the bicyclic system. nih.govsemanticscholar.org For example, cis-isomers of certain precursors readily undergo intramolecular lactonization to form the 2-oxa-5-azabicyclo[2.2.1]heptane ring system. nih.gov

Analysis of Fused Ring Conformations

The bicyclo[2.2.1]heptane system is inherently strained, and the introduction of heteroatoms such as oxygen and nitrogen at the 2- and 1-positions, respectively, further influences its geometry. The rigid nature of this bicyclic system locks the five-membered pyrrolidine and the six-membered oxazinane rings into specific conformations.

In related bicyclic systems, such as those containing a bicyclo[2.2.1]heptane ring fused with other rings, the five-membered ring often adopts an envelope conformation. For instance, in nucleotide analogues where the ribose moiety is replaced by a 2-oxa-bicyclo[2.2.1]heptane system, the five-membered ring tends to be in a fixed (N)-envelope conformation. nih.gov This constrained conformation is a key feature that can influence the biological activity of molecules containing this scaffold.

Studies on related lactones, such as N-benzyloxycarbonyl-4-hydroxy-l-proline lactone (which contains a 2-oxa-5-azabicyclo[2.2.1]heptan-3-one core), have provided detailed structural data through X-ray crystallography. nih.goviucr.org These studies reveal that the fused ring system is not perfectly planar. For example, in the aforementioned lactone, two molecules in the asymmetric unit exhibit slightly different conformations, primarily differing in the torsion angles of the substituent attached to the nitrogen atom. nih.goviucr.org This highlights that even within a rigid bicyclic core, some degree of conformational flexibility can exist, particularly in the orientation of its substituents.

The conformation of the six-membered ring in bicyclic systems can be analyzed using NMR proton-proton coupling constants. acs.org For the 2-oxa-5-azabicyclo[2.2.1]heptane system, 1H-NMR studies have shown that the coupling constant between a bridgehead proton and a vicinal endo proton is approximately zero. clockss.org This is indicative of a dihedral angle of about 90 degrees, which is consistent with the rigid, boat-like conformation of the six-membered ring within the bicyclic structure.

Impact of Substituents on Molecular Conformation and Stereochemistry

For instance, in 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane, X-ray powder diffraction analysis has been used to determine its crystal structure. cambridge.org The "exo" configuration of the substituents indicates that they are oriented on the opposite side of the larger of the two remaining bridges of the bicyclic system. The specific placement of these bulky aryl groups will dictate the steric interactions and influence the preferred conformation of the molecule.

The introduction of substituents can also lead to the formation of different stereoisomers. The synthesis of various substituted 2-oxa- and 2-azabicyclo[2.2.1]heptanes has been achieved with high diastereocontrol. acs.org For example, the reaction of cyclic γ-epoxy alcohols can lead to substituted 2-oxa-bicyclo[2.2.1]heptane products with the ether bridge forming syn to the alcohol group, as confirmed by single crystal X-ray analysis. acs.org

Furthermore, in the case of N-substituted 2-oxa-5-azabicyclo[2.2.1]heptan-3-ones, restricted rotation around the N-acyl bond can lead to the existence of rotational isomers (rotamers) in solution, which can be observed using high-field NMR spectroscopy. clockss.org The ratio of these rotamers can be influenced by the solvent and the nature of the N-substituent. clockss.org

The stereochemistry of substituents is crucial for biological activity. For example, in the development of backbone-constrained analogues of drugs like baclofen (B1667701) and pregabalin, the stereoselective synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes is a key step. researchgate.net The specific stereoconfiguration of the substituents determines how the molecule interacts with its biological target.

Table 1: Crystallographic Data for a Substituted this compound Derivative

Compound Formula Crystal System Space Group Unit Cell Parameters
2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptaneC₁₆H₁₆N₂OTriclinicP-1a=1.1012(2) nm, b=1.3950(2) nm, c=1.0074(3) nm, α=111.09(2)°, β=104.97(2)°, γ=77.38(2)°

Data sourced from X-ray powder diffraction analysis. cambridge.org

Chiroptical Properties and Absolute Configuration Determination

The inherent chirality of many substituted this compound systems makes the study of their chiroptical properties, such as optical rotation and circular dichroism (CD), essential for determining their absolute configuration. researchgate.net These techniques are powerful tools for characterizing chiral molecules.

The absolute configuration of chiral bicyclic compounds can often be determined by comparing experimental chiroptical data with theoretical calculations. researchgate.net For example, time-dependent density functional theory (TDDFT) calculations can be used to simulate the CD spectra of different enantiomers. researchgate.net By comparing the calculated spectra with the experimentally measured spectrum, the absolute configuration of the molecule can be assigned.

In some cases, the absolute configuration can be established through chemical synthesis from a starting material of known chirality. For instance, the absolute structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate was determined based on the unchanging chiral center in its synthesis from (2S,4R)-4-hydroxyproline. researchgate.netnih.gov

X-ray crystallography is another definitive method for determining the absolute configuration. acs.org The analysis of the diffraction pattern of a single crystal allows for the unambiguous assignment of the spatial arrangement of atoms in the molecule.

The chiroptical properties of these bicyclic systems are not only important for structural elucidation but can also provide insights into their interactions with biological macromolecules, which are often stereospecific.

Theoretical and Computational Investigations of 2 Oxa 1 Azabicyclo 2.2.1 Heptane Systems

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent stability of 2-Oxa-1-azabicyclo[2.2.1]heptane. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

High-level ab initio and density functional theory (DFT) methods are employed to determine the molecular orbital energies, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering a measure of the molecule's kinetic stability and chemical reactivity. A larger gap typically signifies higher stability and lower reactivity. For the this compound system, the strained bicyclic framework and the presence of two heteroatoms, oxygen and nitrogen, are expected to significantly influence these frontier orbitals.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometries, relative energies of different conformers, and in probing the reaction mechanisms involving this compound.

One of the key applications of DFT in this context is the mechanistic investigation of heterocyclization reactions that could lead to the formation of the this compound core. For instance, in the base-promoted heterocyclization of related N-(dibromocyclohex-1-yl)carbamates, DFT calculations have been used to rationalize the formation of different bicyclic products. acs.org Such studies typically involve locating the transition states and intermediates along the reaction coordinate and calculating their corresponding energies to determine the most favorable reaction pathway.

The choice of the DFT functional and basis set is crucial for obtaining reliable results. For systems like this compound, functionals that can accurately describe non-covalent interactions and handle the electronic effects of heteroatoms are preferred.

Table 1: Exemplary DFT Calculated Relative Energies for a Hypothetical Isomerization of a this compound Derivative

SpeciesB3LYP/6-31G* (kcal/mol)M06-2X/6-311+G** (kcal/mol)
Reactant0.00.0
Transition State 1+25.3+22.1
Intermediate+5.7+4.9
Transition State 2+30.1+27.5
Product-2.5-3.1

Note: This table presents hypothetical data for illustrative purposes, based on typical values found in DFT studies of related heterocyclic systems.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the macroscopic and dynamic behavior of this compound systems.

Conformational Sampling and Free Energy Landscapes

The rigid bicyclic structure of this compound limits its conformational flexibility. However, substituents on the ring can introduce different stable or metastable conformations. Molecular dynamics (MD) simulations can be used to explore the conformational space of substituted derivatives. By simulating the molecule's movement over time, it is possible to identify the most populated conformations and to construct a free energy landscape, which maps the relative energies of different molecular arrangements. This is particularly important for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters from Computational Data

Computational methods are also employed to predict spectroscopic properties, which can aid in the experimental characterization of new compounds. By calculating properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), a theoretical spectrum can be generated. Comparing these predicted spectra with experimental data can help to confirm the structure of a synthesized molecule. For this compound, theoretical predictions would be invaluable in assigning the complex NMR spectra arising from the magnetically non-equivalent protons and carbons in the strained bicyclic system.

Computational Analysis of Reaction Mechanisms and Transition States

A deep understanding of the reaction mechanisms involving this compound is crucial for its synthetic application and for predicting its reactivity. Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions.

By employing DFT and ab initio methods, chemists can locate the structures of transition states, which are the energy maxima along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For example, the study of the RuO4-catalyzed oxidation of isoxazolidines has utilized computational methods to understand the endo/exo selectivity of the attack, which is directly related to the stability of the transient carbocations formed during the reaction. nih.gov Similar approaches could be applied to understand the reactivity of the this compound core towards various reagents.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the intended reactants and products.

Structure-Reactivity Relationship Predictions from Computational Data

By systematically studying a series of substituted this compound derivatives, it is possible to establish quantitative structure-activity relationships (QSAR) or more broadly, structure-reactivity relationships. Computational descriptors, such as electronic properties (e.g., atomic charges, dipole moment), steric parameters, and thermodynamic properties, can be correlated with experimentally observed reactivity or biological activity.

Applications and Future Directions in 2 Oxa 1 Azabicyclo 2.2.1 Heptane Chemistry

Applications as Building Blocks in Advanced Organic Synthesis

The rigid bicyclic framework of oxa-azabicyclo[2.2.1]heptanes provides a stereochemically defined starting point for the synthesis of more complex molecules. This structural rigidity allows for precise control over the spatial orientation of substituents, a critical aspect in the construction of intricate molecular architectures and in creating diverse collections of molecules.

The 7-oxa-1-azabicyclo[2.2.1]heptane scaffold has proven to be a valuable intermediate in the synthesis of important alkaloid frameworks. Through reductive cleavage of the N-O bond, these bicyclic compounds can be converted into diversely substituted 4-hydroxypiperidines. rudn.ru This strategy offers a stereoselective route to piperidine (B6355638) derivatives, which are core structures in a vast array of natural products and pharmaceuticals.

This approach has been successfully applied to the synthesis of an analogue of the dendrobatid frog alkaloid 241D, demonstrating its utility. rudn.ru Furthermore, enantiopure piperidines containing alkene or alkyne side chains, which can be derived from such strategies, are versatile building blocks for the total synthesis of natural quinolizidine (B1214090) alkaloids like (+)-pelletierine, (-)-lasubine II, and (+)-cermizine C. nih.gov The ability to transform the constrained bicyclic heptane (B126788) system into more flexible, yet stereochemically rich, piperidine and quinolizidine structures underscores its importance as a precursor in complex synthesis. nih.govnih.gov

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and identify new drug leads. The conformationally restricted scaffold of oxabicyclo[2.2.1]heptene is well-suited for DOS, enabling the generation of libraries of topologically complex compounds. nih.gov By employing the 2-oxa-5-azabicyclo[2.2.1]heptane core, for instance, a variety of backbone-constrained analogues of bioactive molecules can be prepared. acs.orgresearchgate.net

This strategy leverages the rigid framework to introduce functional and stereochemical diversity in a controlled manner. researchgate.net Aminocatalysis, through various activation modes, has become a key strategy in the asymmetric synthesis of such privileged molecular frameworks, transforming simple substrates into structurally diverse and biologically relevant scaffolds. encyclopedia.pub The resulting bicyclo[2.2.1]heptane frameworks are found in numerous natural and synthetic molecules exhibiting a wide range of biological activities. encyclopedia.pub

Exploration of Bioactive Analogues and Ligands through Molecular Interactions

The constrained nature of the 2-oxa-1-azabicyclo[2.2.1]heptane skeleton and its isomers makes them ideal for designing molecules that can interact with high specificity at biological targets like enzymes and receptors.

Different isomers of the oxa-azabicyclo[2.2.1]heptane core have been investigated for their ability to modulate various biological targets.

2-Oxa-3-azabicyclo[2.2.1]heptane hydrochloride : This compound is recognized for its potential to interact with molecular targets such as enzymes and receptors, though specific interactions are still under investigation. nih.govsimsonpharma.com

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide : Derivatives of this scaffold have shown potential to interact with GABA receptors, which could influence neurotransmission. smolecule.com Attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core creates a framework of an embedded γ-amino butyric acid (GABA), leading to constrained analogues of drugs like baclofen (B1667701) and pregabalin. acs.orgresearchgate.net Molecular modeling studies have shown that these bridged analogues can be favorably accommodated within the GABA-B receptor. acs.org

NSC 623976 (a derivative of 7-oxa-1-azabicyclo[2.2.1]heptane) : The 7-azabicyclo[2.2.1]heptane framework, a related structure, is a component of molecules designed as inhibitors for critical cell signaling proteins like Ras, which is implicated in cancer. google.com This highlights the potential for these bicyclic systems to serve as scaffolds for developing enzyme and receptor modulators.

The rigid structure of these bicyclic systems is ideal for creating conformationally constrained analogues of more flexible molecules, a common strategy in drug design to improve potency, selectivity, and metabolic stability.

The bicyclic morpholine (B109124), (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane , has been successfully used as a conformationally restricted surrogate for the morpholine ring in drug design. rhhz.net The morpholine ring is a prevalent heterocycle in many approved drugs. researchgate.net Replacing a standard morpholine with a bridged analogue like 2-oxa-5-azabicyclo[2.2.1]heptane can lead to significant improvements in biological activity and selectivity. researchgate.net This approach has also been extended to other related scaffolds, such as 3-oxabicyclo[4.1.0]heptane, which has been identified as a non-nitrogen containing morpholine isostere for inhibiting the PI3K-AKT-mTOR pathway. nih.gov Azaspiro[3.3]heptanes are another class of morpholine bioisosteres that have shown improved pharmacokinetic properties. nih.govrsc.org

Role in Chemical Library Development

The development of chemical libraries, particularly for high-throughput screening methods like DNA-encoded library technology (DELT), is crucial for modern drug discovery. The unique three-dimensional shapes of bicyclic scaffolds are highly valuable in this context.

An efficient method for preparing structurally complex, sp3-rich 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes directly on a DNA tag has been developed for use in DELT. nih.govrsc.orgrsc.org This process utilizes visible light-mediated photocatalysis to create a diverse library of these unique azaspiro compounds. rsc.orgrsc.orgresearchgate.net DNA-encoded library technology allows for the rapid and cost-effective screening of vast numbers of compounds to identify potential drug candidates. nih.gov The incorporation of F(sp3)-rich molecules, like these bicyclic systems, into DNA-encoded libraries is of high interest, as a higher fraction of sp3-hybridized carbons is associated with greater clinical success for drug molecules. nih.gov This method provides medicinal chemists with access to novel molecular shapes and structurally diverse classes of compounds for investigating new therapeutic activities. rsc.org

Emerging Areas and Unexplored Research Avenues

The exploration of this compound and its derivatives is an expanding field, with several promising, yet underexplored, research trajectories. These include the discovery of more efficient and versatile synthetic methodologies, the development of sophisticated functionalization techniques, and the investigation of its applicability in cutting-edge material science and as high-value specialty chemicals.

Development of Novel Synthetic Methodologies for the Core Structure

The synthesis of the this compound core remains a challenging yet crucial area of research. Novel synthetic strategies are continuously being sought to improve efficiency, yield, and stereocontrol, and to allow for a wider range of substitutions on the bicyclic framework.

One innovative approach involves a proton relay catalysis system for the synthesis of 2-oxabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.org This method utilizes a binary catalytic system composed of an aminotriphenolate Al(III) complex and a bromide salt, which facilitates a skeletal rearrangement to furnish the desired bicyclic products in good to excellent yields and with high diastereoselectivity. acs.org The reaction is proposed to proceed through a double-nucleophilic displacement at a carbon center, involving a proton-relay step. acs.org

Another strategy is the base-promoted heterocyclization of N-substituted cis-3,trans-4-dibromocyclohexyl-carbamates. acs.orgnih.gov The use of a base like sodium hydride in a solvent such as dimethylformamide (DMF) can induce an intramolecular cyclization to form the 7-azabicyclo[2.2.1]heptane ring system, a close structural analog of the this compound core. acs.orgnih.gov The nature of the nitrogen-protecting group and the stereochemistry of the starting material are critical factors influencing the reaction's outcome. acs.orgnih.gov

Furthermore, intramolecular 1,5-hydrogen abstraction promoted by N-amido radicals offers a mild and selective route to chiral 7-oxa-2-azabicyclo[2.2.1]heptane systems. nih.gov This method, which can be considered an intramolecular N-glycosidation, proceeds under neutral conditions and allows for the selective oxidation of specific carbons within a carbohydrate skeleton to form the bicyclic array. nih.gov

The venerable [3+2] cycloaddition reaction between nitrones and olefins is a powerful tool for constructing the isoxazolidine (B1194047) ring, which is the core of the this compound system. nih.gov Starting from chiral precursors, this method allows for the synthesis of synthetically versatile bicyclic isoxazolidines that can be further elaborated. nih.gov

Table 1: Comparison of Novel Synthetic Methodologies for Bicyclic Heptane Cores

Methodology Starting Materials Key Reagents/Catalysts Key Features
Proton Relay Catalysis Cyclic γ-epoxy-alcohols Al(III) aminotriphenolate, Tetrabutylammonium (B224687) bromide High yields and diastereoselectivity, skeletal rearrangement. acs.org
Base-Promoted Heterocyclization N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates Sodium hydride, DMF Forms the analogous 7-azabicyclo[2.2.1]heptane core. acs.orgnih.gov
Intramolecular N-Amido Radical Abstraction Aminoalditol derivatives (Diacetoxyiodo)benzene (B116549), Iodine Mild, neutral conditions, synthesis of chiral systems. nih.gov
Nitrone-Olefin [3+2] Cycloaddition Chiral furanone, Nitrones - Forms the core bicyclic isoxazolidine structure. nih.gov

Advanced Functionalization Techniques

Once the this compound core is assembled, its further functionalization is key to creating a diverse range of molecules with tailored properties. Research into advanced functionalization techniques is aimed at selectively modifying the scaffold at various positions.

Recent work on a substituted 2-oxa-bicyclo[2.2.1]heptane derivative demonstrated a suite of functionalization reactions. acs.org The secondary alcohol present on the ring system was utilized in an oxa-Michael addition with methyl propiolate. acs.org A Sonogashira cross-coupling was successfully performed on an aryl-substituted derivative, and the secondary alcohol was also oxidized to a ketone using Dess-Martin periodinane , which was then converted to an alkene via a Wittig reaction . acs.org

Ring-opening reactions represent another powerful functionalization strategy. Acid-catalyzed ring-opening of a related cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with various alcohol nucleophiles has been shown to proceed with cleavage of the C-O bond, leading to highly functionalized cyclopentane (B165970) derivatives. beilstein-journals.org This approach provides a means to access acyclic or monocyclic structures with stereocenters derived from the bicyclic precursor.

While not demonstrated on the this compound system itself, techniques applied to the analogous 2-azabicyclo[2.2.1]heptane scaffold could be explored. These include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to introduce oxygen-containing functionalities. researchgate.net

Table 2: Advanced Functionalization Techniques for Bicyclic Heptane Derivatives

Technique Reagents Position of Functionalization Resulting Functionality
Oxa-Michael Addition Methyl propiolate, Base Secondary alcohol Ether-derivative acs.org
Sonogashira Cross-Coupling 2-Methylbut-3-yn-2-ol, Pd/Cu catalyst Aryl substituent Internal alkyne acs.org
Dess-Martin Oxidation Dess-Martin periodinane Secondary alcohol Ketone acs.org
Wittig Reaction Wittig reagent Ketone Alkene acs.org
Acid-Catalyzed Ring-Opening Pyridinium toluenesulfonate, Alcohol C-O bond of the bicyclic ether Functionalized cyclopentane beilstein-journals.org

Potential Applications in Material Science and Specialty Chemicals

The rigid, three-dimensional structure of the this compound core suggests its potential utility in material science and as a building block for specialty chemicals.

In the realm of material science , bicyclic ethers are known to undergo cationic ring-opening polymerization to produce stereoregular polymers. mdpi.com The defined stereochemistry of the this compound monomer could, in principle, be translated into polymers with highly ordered microstructures, potentially leading to materials with unique physical and optical properties. While the polymerization of this compound itself has not been reported, the precedent set by other bicyclic ethers makes this an intriguing avenue for future research.

As a specialty chemical , the chiral nature of the this compound scaffold makes it an attractive candidate for development as a chiral ligand in asymmetric catalysis. The rigid framework can create a well-defined chiral environment around a metal center, potentially inducing high enantioselectivity in a variety of chemical transformations. The synthesis of chiral derivatives, for instance, through intramolecular N-glycosidation of aminoalditols, provides a direct entry into enantiopure scaffolds for this purpose. nih.gov

Furthermore, the development of synthetic methods for creating libraries of complex molecules is a significant area of chemical research. The this compound core could serve as a novel scaffold for the construction of DNA-encoded libraries (DELs) . The functionalization handles introduced through advanced techniques would allow for the attachment of a wide variety of building blocks, leading to large and diverse libraries of drug-like molecules for high-throughput screening.

Q & A

Q. What are the common synthetic routes for 2-Oxa-1-azabicyclo[2.2.1]heptane, and how are stereochemical outcomes controlled?

The synthesis often starts from bicyclic precursors like trans-4-hydroxy-L-proline, employing multi-step sequences. Key steps include Curtius rearrangement , stereoselective bromination , and intramolecular cyclization (e.g., NaH-mediated cyclization). For example, Portoghese’s method uses benzoylation, tosylation, and LiBH4 reduction to achieve the bicyclic core . Stereochemical control is critical, as misassignment of endo vs. exo configurations has been reported; X-ray crystallography and NMR are essential for validation .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on X-ray crystallography for absolute stereochemical determination, complemented by NMR (e.g., 1^1H, 13^{13}C, and 2D experiments) to resolve bicyclic ring substituents. For derivatives like sulfonamides, mass spectrometry (HRMS) and InChI key assignments (e.g., GYLMCBOAXJVARF-NTSWFWBYSA-N) provide additional validation .

Q. What are the standard protocols for purifying this compound derivatives?

Purification typically involves flash column chromatography (e.g., using ethyl acetate/petroleum ether gradients) and recrystallization . For example, tert-butyl-protected intermediates are isolated via column chromatography with yields >85%, while hydrochloride salts are crystallized from methanol/ether mixtures .

Advanced Research Questions

Q. How can stereochemical errors in bicyclic azabicycloheptane synthesis be systematically addressed?

Misassignment of stereoisomers (e.g., endo vs. exo) is mitigated by chiral HPLC and vibrational circular dichroism (VCD) . A 2015 review highlighted corrected stereochemistry using X-ray data, emphasizing the need for rigorous crystallographic validation during synthetic optimization . Advanced computational tools (e.g., DFT calculations) can also predict relative stereochemistry to guide experimental design.

Q. What strategies enable the synthesis of enantiomerically pure this compound derivatives?

Asymmetric catalysis and chiral auxiliaries are key. For example, tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is synthesized via enantioselective hydrogenation or enzymatic resolution . Radical precursors with N-sulfonyl groups (e.g., in epibatidine analogues) undergo stereocontrolled cyclization, leveraging the stability of sulfonamide intermediates .

Q. How does the bicyclic scaffold influence pharmacological activity in derivatives like sulfonamides?

The rigid bicyclic structure enhances binding affinity to biological targets (e.g., enzymes or receptors) by restricting conformational flexibility. For sulfonamide derivatives, the scaffold’s electron-deficient nitrogen facilitates hydrogen bonding with active-site residues, as shown in SAR studies of antibacterial and analgesic compounds . Modifications at the sulfonamide group (e.g., fluorination) can optimize pharmacokinetic properties .

Q. What methodological challenges arise in radical-mediated cyclizations for azabicycloheptane synthesis?

Radical precursors (e.g., brominated intermediates) require precise temperature control and initiator selection (e.g., AIBN or light). The N-sulfonyl group is critical for stabilizing transient radicals, enabling intramolecular C–C bond formation. However, competing side reactions (e.g., dimerization) necessitate optimized radical trapping conditions, as demonstrated in the synthesis of epibatidine analogues .

Q. How can green chemistry principles be applied to improve azabicycloheptane synthesis?

Solvent-free conditions, microwave-assisted reactions , and biocatalytic steps reduce environmental impact. An improved synthesis from trans-4-hydroxy-L-proline uses aqueous NaOH and ethanol/THF mixtures, achieving 86% yield with reduced waste . Flow chemistry may further enhance scalability and safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.